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molecular formula C9H8N4O B8413500 1-Phenyl-2-(1H-tetrazole-5-yl)ethanone

1-Phenyl-2-(1H-tetrazole-5-yl)ethanone

Cat. No. B8413500
M. Wt: 188.19 g/mol
InChI Key: UZBGMRJCHOMLNR-UHFFFAOYSA-N
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Patent
US07910613B2

Procedure details

3-Oxo-3-phenyl-propionitrile (6.5 g, 45 mmol), sodium azide (3.3 g, 50 mmol) and triethylammonium chloride (6.7 g, 50 mmol) were stirred in dry toluene (100 mL) under argon at 90° C. for 18 h. A two-phase system was formed. The reaction mixture was cooled and extracted with NaOH (2M, 2×50 mL). The aqueous solution was poured into hydrochloric acid (4M, 200 mL) and the crude product precipitated and was filtered off and recrystalliced from acetonitrile. Yield: 74%.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH2:3][C:4]#[N:5].[N-:12]=[N+:13]=[N-:14].[Na+].[Cl-].C([NH+](CC)CC)C>C1(C)C=CC=CC=1>[C:6]1([C:2](=[O:1])[CH2:3][C:4]2[N:5]=[N:12][NH:13][N:14]=2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
O=C(CC#N)C1=CC=CC=C1
Name
Quantity
3.3 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
6.7 g
Type
reactant
Smiles
[Cl-].C(C)[NH+](CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A two-phase system was formed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with NaOH (2M, 2×50 mL)
ADDITION
Type
ADDITION
Details
The aqueous solution was poured into hydrochloric acid (4M, 200 mL)
CUSTOM
Type
CUSTOM
Details
the crude product precipitated
FILTRATION
Type
FILTRATION
Details
was filtered off

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C(CC=1N=NNN1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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